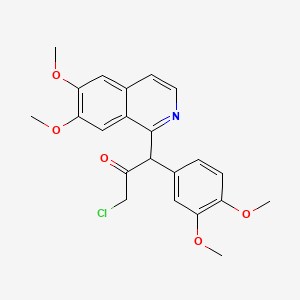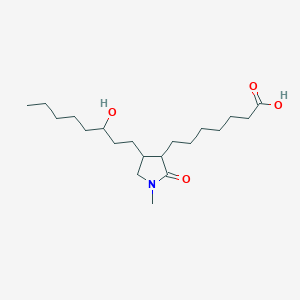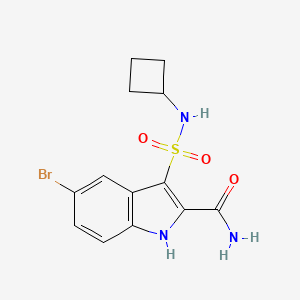
5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutylsulfamoyl group at the 3rd position, and a carboxamide group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the 5th position of the indole ring .
Scientific Research Applications
5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methoxysalicylidene-2-furfurylamine: Another brominated indole derivative with different functional groups.
3-Nitrosalicylidene-2-furfurylamine: A structurally related compound with a nitro group instead of a bromine atom.
Uniqueness
5-Bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide is unique due to the presence of the cyclobutylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918494-99-2 |
|---|---|
Molecular Formula |
C13H14BrN3O3S |
Molecular Weight |
372.24 g/mol |
IUPAC Name |
5-bromo-3-(cyclobutylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H14BrN3O3S/c14-7-4-5-10-9(6-7)12(11(16-10)13(15)18)21(19,20)17-8-2-1-3-8/h4-6,8,16-17H,1-3H2,(H2,15,18) |
InChI Key |
LDZGOQDYDCHQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


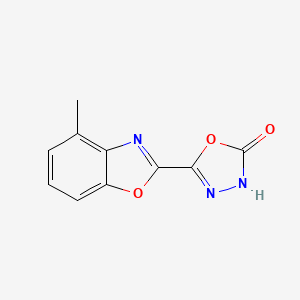
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
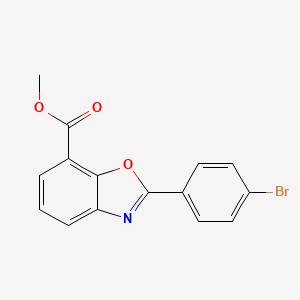

![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

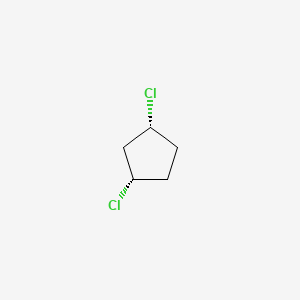
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
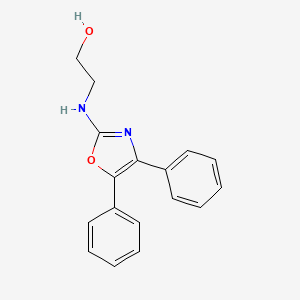
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
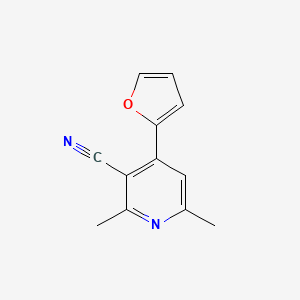
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)
